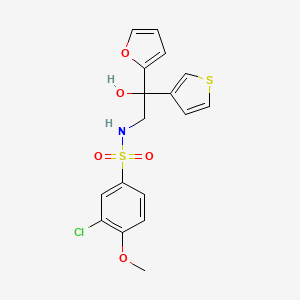
3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClNO5S2 and its molecular weight is 413.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a compound of growing interest in medicinal chemistry due to its unique structural features, including the presence of furan and thiophene rings. These heterocycles are known for their biological activities, which can enhance the compound's pharmacological profile. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following components:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Thiophene Ring : A five-membered ring containing sulfur.
- Sulfonamide Group : Known for its inhibitory effects on bacterial growth.
The molecular formula is C17H16ClNO4S2, with a molecular weight of 397.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClNO4S2 |
| Molecular Weight | 397.9 g/mol |
| CAS Number | 2034397-50-5 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of sulfonamide derivatives, including our compound of interest. The mechanism typically involves inhibition of bacterial folate synthesis, crucial for DNA synthesis and cell division.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains have been determined:
- Staphylococcus aureus : MIC = 20 µM
- Escherichia coli : MIC = 40 µM
These values indicate that while the compound exhibits antibacterial activity, it may not be as potent as established antibiotics like ceftriaxone, which has significantly lower MIC values against these pathogens .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonamide moiety mimics para-amino benzoic acid (PABA), a substrate for bacterial enzymes involved in folate biosynthesis. By competing with PABA, it inhibits the enzyme dihydropteroate synthase, leading to reduced folate levels and ultimately bacterial cell death.
- Binding Affinity : The furan and thiophene rings may enhance binding through π-π interactions and hydrogen bonding with target enzymes or receptors, increasing the overall efficacy of the compound.
Case Studies
A study conducted on various sulfonamide derivatives demonstrated that modifications to the furan and thiophene rings could lead to enhanced antibacterial activity. For instance, compounds with electron-withdrawing groups on the thiophene ring showed improved potency against resistant strains of bacteria .
Comparative Analysis with Other Compounds
| Compound Name | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| 3-chloro-N-(...)-4-methoxybenzenesulfonamide | 20 | 40 |
| Ceftriaxone | 0.1 | 4 |
| Tetracycline | 200 | 140 |
This table illustrates that while the compound shows promise, further optimization may be necessary to enhance its antibacterial profile compared to existing antibiotics .
Properties
IUPAC Name |
3-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S2/c1-23-15-5-4-13(9-14(15)18)26(21,22)19-11-17(20,12-6-8-25-10-12)16-3-2-7-24-16/h2-10,19-20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCHDGYJIARZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














